4-(2,5-Difluorophenyl)-2-hydrazinylthiazole
Description
4-(2,5-Difluorophenyl)-2-hydrazinylthiazole is a heterocyclic compound featuring a thiazole core substituted with a 2,5-difluorophenyl group at position 4 and a hydrazinyl moiety at position 2. The thiazole ring contributes to its aromaticity and electronic properties, while the fluorine atoms on the phenyl group enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. The hydrazinyl group enables reactivity for further functionalization, such as condensation with carbonyl compounds to form hydrazones or cyclization into triazole derivatives . This compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions involving thiosemicarbazides or α-haloketones, as seen in related thiazole derivatives .
Properties
Molecular Formula |
C9H7F2N3S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7F2N3S/c10-5-1-2-7(11)6(3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
InChI Key |
JBIVIMWLOOYZKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC(=N2)NN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2,5-difluoroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
4-(2,5-Difluorophenyl)-2-hydrazinylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)-2-hydrazinylthiazole involves its interaction with biological targets such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to inhibition of enzyme activity or modulation of receptor function. The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Physicochemical Properties
- Fluorine Substitution: The 2,5-difluorophenyl group in the target compound enhances lipophilicity (logP ~2.8) compared to non-fluorinated analogues. In contrast, the 2,4-difluorophenyl isomer () may exhibit slightly different electronic effects due to fluorine positioning .
- Hydrazinyl vs. Thione Groups : The hydrazinyl moiety in the target compound enables hydrogen bonding (NH stretching at 3150–3319 cm⁻¹), whereas triazole-thiones () prioritize tautomeric stability and sulfur-based interactions .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Fluorine at the 2,5-positions on the phenyl ring optimizes electronic effects and metabolic stability.
- Contradictions : Sulfonyl-containing analogues () exhibit higher polarity but lower cell permeability than the target compound, highlighting trade-offs in drug design .
Biological Activity
4-(2,5-Difluorophenyl)-2-hydrazinylthiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological properties. The presence of the difluorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of hydrazinylthiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inducing apoptosis in leukemia cells. A study reported that specific derivatives had IC50 values ranging from 1.69 to 2.2 μM against multiple cancer types, comparable to doxorubicin, a standard chemotherapy drug .
Table 1: IC50 Values of Hydrazinylthiazole Derivatives Against Cancer Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4m | 1.69 | MOLT-4 (Leukemia) |
| 4n | 2.0 | MOLT-4 (Leukemia) |
| Doxorubicin | 0.183-0.5 | Various |
The mechanism of action involves the activation of apoptotic pathways, as indicated by increased caspase-3/7 activity in treated cells .
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits significant antioxidant activity. Studies have shown that related thiazole derivatives can scavenge free radicals such as DPPH and superoxide radicals effectively .
Table 2: Antioxidant Activity of Thiazole Derivatives
| Compound | DPPH Scavenging (%) | Superoxide Scavenging (%) |
|---|---|---|
| 4b | 85 | 75 |
| 4e | 78 | 80 |
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory effects. In vitro studies indicate that hydrazinylthiazole derivatives can inhibit inflammatory markers more effectively than standard drugs like diclofenac sodium .
Case Studies
- Cytotoxicity in Leukemia Cells : A study evaluated the effects of several hydrazinylthiazoles on MOLT-4 leukemia cells. The results indicated that these compounds significantly induced apoptosis, suggesting their potential as effective anticancer agents .
- Antioxidant Evaluation : Another research focused on the antioxidant capabilities of thiazole derivatives, demonstrating their ability to mitigate oxidative stress in cellular models . This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
